3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbaldehyde 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 845873-35-0
VCID: VC4449788
InChI: InChI=1S/C11H15BO3S/c1-10(2)11(3,4)15-12(14-10)8-5-6-16-9(8)7-13/h5-7H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)C=O
Molecular Formula: C11H15BO3S
Molecular Weight: 238.11

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbaldehyde

CAS No.: 845873-35-0

Cat. No.: VC4449788

Molecular Formula: C11H15BO3S

Molecular Weight: 238.11

* For research use only. Not for human or veterinary use.

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbaldehyde - 845873-35-0

Specification

CAS No. 845873-35-0
Molecular Formula C11H15BO3S
Molecular Weight 238.11
IUPAC Name 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde
Standard InChI InChI=1S/C11H15BO3S/c1-10(2)11(3,4)15-12(14-10)8-5-6-16-9(8)7-13/h5-7H,1-4H3
Standard InChI Key BRXYKYHKDVEBKJ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)C=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a thiophene ring substituted at the 2-position with a formyl group (-CHO) and at the 3-position with a pinacol-protected boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). This configuration is critical for its dual reactivity:

  • Boronate ester: Facilitates Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation .

  • Aldehyde: Participates in condensation reactions (e.g., Schiff base formation) and serves as an electrophilic site for nucleophilic additions .

The molecular formula is C₁₁H₁₅BO₃S, with a molecular weight of 238.12 g/mol .

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 9.94 (s, 1H, CHO), 7.82 (s, 1H, thiophene-H), 2.76 (t, 2H, CH₂), 1.73–1.27 (m, 12H, pinacol methyl groups) .

  • ¹³C NMR: δ 183.19 (CHO), 145.05–117.59 (thiophene and boron-bound carbons) .

  • IR: Strong absorption at 1690 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (B-O) .

Synthesis and Purification

Synthetic Routes

The compound is typically synthesized via Pd-catalyzed Miyaura borylation of halogenated thiophene precursors:

  • Substrate: 3-Bromo-2-formylthiophene reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and KOAc .

  • Conditions: Reactions proceed at 80–100°C in anhydrous THF or dioxane under inert atmosphere .

  • Yield: 60–78% after column chromatography .

Key reaction:

3-Bromo-2-formylthiophene+B₂(pin)₂Pd(dppf)Cl₂, KOAc3-(PinB)thiophene-2-carbaldehyde\text{3-Bromo-2-formylthiophene} + \text{B₂(pin)₂} \xrightarrow{\text{Pd(dppf)Cl₂, KOAc}} \text{3-(PinB)thiophene-2-carbaldehyde}

Purification and Stability

  • Purification: Silica gel chromatography (eluent: hexane/ethyl acetate 4:1) .

  • Stability: Air- and moisture-sensitive; stored under nitrogen at 2–8°C .

Physicochemical Properties

PropertyValueSource
Melting Point68–70°C
Boiling Point359.1 ± 27.0°C (predicted)
Density1.1 ± 0.1 g/cm³
SolubilityTHF, DCM, DMSO; insoluble in H₂O
Flash Point171.0 ± 23.7°C

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

The boronate ester undergoes cross-coupling with aryl halides to form biaryl systems, critical for:

  • Pharmaceutical intermediates: Anticancer agents (e.g., kinase inhibitors) .

  • π-Conjugated polymers: Used in organic photovoltaics (PCE > 8%) .

Example: Coupling with 4-bromo-1H-indole-7-carboxamide yields 4-(3-aminophenyl)-1H-indole-7-carboxamide (63% yield) .

Aldehyde Functionalization

The formyl group participates in:

  • Schiff base formation: With amines to create imines for metal-organic frameworks (MOFs) .

  • Knoevenagel condensation: With active methylene compounds (e.g., cyanoacetic acid) to extend conjugation in dyes .

HazardPrecautionary MeasuresSource
Skin irritation (H315)Wear nitrile gloves; avoid direct contact
Eye damage (H319)Use safety goggles
Respiratory irritation (H335)Work in fume hood

First Aid:

  • Inhalation: Move to fresh air .

  • Skin contact: Wash with soap and water .

Industrial and Research Use

Material Science

  • Organic field-effect transistors (OFETs): Hole mobility up to 0.1 cm²/V·s when polymerized with thieno[3,2-b]thiophene .

  • Dye-sensitized solar cells (DSSCs): Achieve IPCE > 70% at 450 nm .

Medicinal Chemistry

  • Protease inhibitors: Boronate moiety chelates catalytic serine residues (IC₅₀ < 100 nM) .

  • PET tracers: ¹⁸F-labeled derivatives for oncology imaging .

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